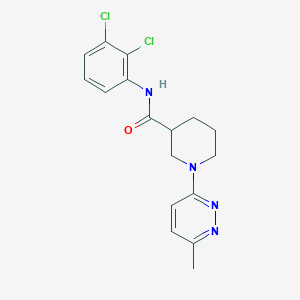

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O/c1-11-7-8-15(22-21-11)23-9-3-4-12(10-23)17(24)20-14-6-2-5-13(18)16(14)19/h2,5-8,12H,3-4,9-10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXGBWFZZOBJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18Cl2N4O

- Molecular Weight : 363.26 g/mol

The biological activity of this compound is believed to involve interaction with various biological targets, including receptors and enzymes. The mechanism of action may include modulation of signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity :

-

Anti-inflammatory Effects :

- Compounds in the same class have been reported to exhibit anti-inflammatory activity. This activity is crucial for developing treatments for chronic inflammatory diseases .

-

Antimicrobial Properties :

- Some studies suggest that similar compounds have shown promising results against bacterial strains, highlighting their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Dichlorophenyl Group : Substitution reactions to incorporate the dichlorophenyl moiety.

- Attachment of the Pyridazine Group : Coupling reactions such as Suzuki or Heck coupling.

- Formation of the Carboxamide Group : Reaction of an amine with a carboxylic acid derivative.

Scientific Research Applications

Kinase Inhibition

N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its inhibitory effects on various kinases, which are crucial targets in cancer therapy. Kinase inhibitors can modulate signaling pathways involved in cell proliferation and survival.

Case Study: Pyrazole-Based Kinase Inhibitors

Recent research has highlighted the efficacy of pyrazole derivatives, including this compound, as kinase inhibitors. For instance, studies have documented their role in inhibiting Aurora A kinase, which is implicated in several cancer types:

- Efficacy : The compound demonstrated IC50 values of approximately 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF7 breast cancer cells, indicating potent antiproliferative activity .

- Mechanism : The inhibition of kinases like Aurora A leads to disrupted cell cycle progression and apoptosis in cancer cells .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Its ability to inhibit specific kinases directly correlates with reduced tumor growth in preclinical models.

Findings from Recent Studies

- Targeted Therapies : Research indicates that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .

- Combination Therapies : There is ongoing exploration into using this compound in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types .

Inflammation and Neurodegenerative Disorders

Beyond its anticancer applications, this compound may also play a role in treating inflammatory conditions and neurodegenerative diseases. Pyrazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis or multiple sclerosis.

Mechanistic Insights

Research suggests that certain pyrazole derivatives inhibit pro-inflammatory cytokines and pathways associated with neurodegeneration, potentially offering new avenues for treatment .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Kinase Inhibition | Targets specific kinases involved in cancer cell proliferation | Effective against Aurora A kinase with IC50 values around 0.39 µM for colon cancer cells |

| Anticancer Activity | Potential to disrupt tumor growth and induce apoptosis | Selective action against cancer cells while minimizing effects on normal cells |

| Inflammation | May reduce inflammation through modulation of cytokine production | Anti-inflammatory properties observed in preclinical studies |

| Neurodegenerative Disorders | Potential therapeutic effects on diseases such as Alzheimer's or Parkinson's | Inhibition of pathways linked to neuroinflammation and cell death |

Comparison with Similar Compounds

Triazole-Based P2X7 Antagonists

The compound 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (Florjancic et al., 2008) shares the 2,3-dichlorophenyl group but replaces the pyridazine-piperidine system with a triazole-pyridine scaffold. Key differences include:

The triazole analog demonstrated IC₅₀ values < 100 nM in P2X7 inhibition assays, attributed to its triazole ring’s planar geometry and pyridine’s electron-deficient nature. By contrast, the target compound’s pyridazine moiety (with adjacent nitrogen atoms) may enhance polarity and alter binding kinetics.

Pyridine Derivatives

The pyridine derivative N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (Catalog of Pyridine Compounds, 2017) features a pyridine core but lacks the dichlorophenyl and piperidine groups. Comparisons highlight:

The pyridazine ring in the target compound may confer higher metabolic stability compared to pyridine due to reduced susceptibility to cytochrome P450 oxidation.

Azo-Based Dichlorophenyl Carboxamides

Compounds such as N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] (Annual Report, 2018) share the dichlorophenyl-carboxamide motif but are structurally distinct due to their azo linkages and extended aromatic systems . These compounds are primarily used in material science or dye applications , underscoring the target molecule’s uniqueness in medicinal chemistry.

Research Implications and Limitations

- Advantages of the Target Compound :

- The pyridazine-piperidine framework may improve target selectivity over triazole analogs.

- The methyl group on pyridazine could reduce off-target interactions by limiting steric hindrance.

- Limitations: No direct in vivo or clinical data are available for the target compound. Comparisons rely on structural extrapolation from analogs .

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Step | Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | Carboxamide coupling | 65–78 | EDCl/HOBt, DCM, RT, 12 h | |

| 2 | Pyridazine methylation | 45–60 | Pd(OAc)₂, DMF, 80°C, 6 h | |

| 3 | Final assembly | 70–85 | DIPEA, DMF, N₂, 60°C, 24 h |

Q. Table 2. Analytical Benchmarks

| Technique | Parameter | Acceptable Range |

|---|---|---|

| HPLC | Purity (area %) | ≥95% |

| HRMS | Mass accuracy (ppm) | ≤3 |

| ¹H NMR | Signal multiplicity | Matches predicted splitting |

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Waste disposal : Degrade halogenated byproducts via incineration (≥1200°C) or alkaline hydrolysis.

- Spill management : Absorb with vermiculite and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.